N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide
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Overview
Description
N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is a chemical compound used in scientific research. Its versatility allows its application in various fields, including pharmaceutical and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis processes. These methods are designed to maximize efficiency, yield, and safety. The exact industrial processes are typically confidential and may involve advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide include other sulfur-containing acetamides and heterocyclic compounds. Examples include:
- N,N-Diethyl-2-[(2-phenyl-1,3-thiazol-4-yl)sulfanyl]acetamide
- N,N-Diethyl-2-[(2-phenyl-1,3-oxazol-4-yl)sulfanyl]acetamide.
Uniqueness
What sets this compound apart is its unique structure, which combines a sulfur-containing acetamide with a heterocyclic moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N,N-diethyl-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-3-30(4-2)24(31)17-33-27-22-16-21-20-13-9-8-10-18(20)14-15-23(21)32-26(22)28-25(29-27)19-11-6-5-7-12-19/h5-15H,3-4,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHTWWXKYVWBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.